molecular formula C2H6OSn B1585837 Dimethyltin oxide CAS No. 2273-45-2

Dimethyltin oxide

Cat. No. B1585837
CAS RN: 2273-45-2
M. Wt: 164.78 g/mol
InChI Key: WNVQCJNZEDLILP-UHFFFAOYSA-N
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Description

Dimethyltin oxide, also known as Dimethyloxostannane , is a solid compound with the empirical formula C2H6OSn . It has a molecular weight of 164.78 . It is used mainly for producing PVC thermal stabilizer and powder paint enhancer and also for producing the catalysts for producing some antioxidants .


Synthesis Analysis

Dimethyltin oxide can be synthesized through various methods. One such method involves a one-pot reaction of dimethyltin oxide, 2-hydroxy-4-methoxybenzophenone, and α-amino acids, such as glycine, L-isoleucine, and L-methionine . This reaction affords respective organotin compounds with biogenic Schiff base skeletons .


Molecular Structure Analysis

The molecular structure of Dimethyltin oxide is represented by the SMILES string CSn=O . The InChI key for this compound is WNVQCJNZEDLILP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Dimethyltin oxide is a solid at room temperature . It has a melting point of 380-390 °C . The compound is stable under normal conditions . It has a density of 1.8 g/mL .

Scientific Research Applications

Structural Analysis in Organometallic Chemistry

Dimethyltin(IV) oxide reacts with salicylaldoxime to form compounds useful in structural analysis in organometallic chemistry. X-ray diffraction and NMR studies have revealed complex structures involving seven-coordinate tin atoms and five-coordinate trigonal-bipyramidal geometries, providing insights into the coordination chemistry of tin compounds (Willem et al., 1996).

Physical Chemistry Experiment Teaching

Dimethyltin oxide has been utilized in physical chemistry experiment teaching, particularly in experiments involving the preparation and characterization of metal oxides and their catalytic performance in the synthesis of chemicals like dimethyl carbonate. This application helps in comprehensive training across various branches of chemistry (He De-hua, Shi Lei, Ma Ying, 2006).

Preparation of Organometallic Compounds

Research has been conducted on the preparation of organometallic compounds using dimethyltin oxide. This includes the synthesis of halogenated benzene derivatives, showcasing the role of dimethyltin oxide in facilitating organometallic reactions (Wada et al., 1992).

Catalytic Applications

Dimethyltin(IV) dichloride, derived from dimethyltin oxide, has been used as a catalyst in various reactions. It has shown effectiveness in the selective oxidation of 1,2-diols in water, offering a safe and simple method for chemical synthesis (William et al., 2013). Additionally, it has been used in the regioselective alkylation of cis-1,2-diols at room temperature, demonstrating its utility in functional group modifications (Saikam et al., 2015).

Sensor Technology

In sensor technology, dimethyltin dichloride-modified SnO2 has been used to create sensors with improved performances, particularly for the detection of gases like acetone. This application highlights the role of dimethyltin compounds in enhancing the properties of metal oxide-based sensors (Liu et al., 2019).

Infrared Spectroscopy

Dimethyltin oxide has been studied using infrared spectroscopy, contributing to our understanding of the spectral properties of methyl derivatives of elements like tin and germanium (Clark & Wilkins, 1966).

Catalysis in Green Chemistry

In green chemistry, dimethyltin oxide derivatives have catalyzed the conversion of carbon dioxide to dimethyl carbonate, showcasing their potential in environmentally friendly chemical synthesis (Choi et al., 2002).

Safety And Hazards

Dimethyltin oxide is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed, harmful in contact with skin, and causes serious eye irritation . It may also cause respiratory irritation .

Future Directions

While there are many studies on Dimethyltin oxide, future research could focus on understanding its mechanism of action more clearly . Additionally, further studies could explore its potential applications in various fields, such as in the synthesis of fluorescent organotin compounds and in the green synthesis of tin oxide nanoparticles .

Relevant Papers

Several papers have been published on Dimethyltin oxide. For instance, a paper titled “Fluorescent biogenic Schiff base compounds of dimethyltin” discusses the synthesis of fluorescent organotin compounds using Dimethyltin oxide . Another paper titled “Immobilization of isolated dimethyltin species on crystalline silicates through surface modification of layered octosilicate” discusses the reaction of Dimethyltin oxide with surface silanol (SiOH) groups of silicate layers .

properties

IUPAC Name

dimethyl(oxo)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH3.O.Sn/h2*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVQCJNZEDLILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062299
Record name Stannane, dimethyloxo-
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Molecular Weight

164.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dimethyltin oxide

CAS RN

2273-45-2
Record name Dimethyloxostannane
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Record name Dimethyloxostannane
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Record name Dimethyltin oxide
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Record name Stannane, dimethyloxo-
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Record name DIMETHYLOXOSTANNANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
M Gock, B Wiedemann, C Dietz, C Bai, M Lutter… - …, 2013 - ACS Publications
… Compound 3 can formally be regarded as a molecular dimethyltin oxide being trapped by head-to-tail complexation with a stannabicyclooctane. In solution, it slowly falls apart into 1 …
Number of citations: 13 pubs.acs.org
V Chandrasekhar, RO Day, JM Holmes… - Inorganic …, 1988 - ACS Publications
… To a suspension of dimethyltin oxide (1.16 g, 7.04 mmol) in benzene (200 mL) was added anthranilic acid (0.97g, 7.07 mmol). The reaction mixture was heated under reflux for 3 h, with …
Number of citations: 87 pubs.acs.org
R Okawara, EG Rochow - Journal of the American Chemical …, 1960 - ACS Publications
… Reactions of dimethyltin oxide and dichloride with formic and acetic acids and their salts have been studied. Formic acid did not react with the dichloride, but (CH3)2SnCl(OOCH) and (…
Number of citations: 35 pubs.acs.org
EG Rochow, D Seyferth - Journal of the American Chemical …, 1953 - ACS Publications
… Dimethyltin oxide had been prepared by Cahours2 and Harada15 by the addition of ammonia … It was found best to prepare dimethyltin oxide for otherexperiments by adding a calculated …
Number of citations: 43 pubs.acs.org
H Preut, B Mundus, F Huber… - … Section C: Crystal …, 1986 - scripts.iucr.org
… dissolves primarily in the same molecular form, but undergoes slow hydrolysis, initially being in equilibrium with a pentacoordinated intermediate which finally gives dimethyltin oxide (…
Number of citations: 37 scripts.iucr.org
MP Brown, R Okawara, EG Rochow - Spectrochimica Acta, 1960 - Elsevier
… (trimer), bis(trimethylgermanium)oxide, dimethyltin oxide, dimethyltin sulfide (trimer), methyltin oxide and 1:3-… The spectra of dimethyltin oxide, dimethyltin sulfide, methyltin oxide and 1:3-…
Number of citations: 108 www.sciencedirect.com
M Wada, H Wakamori, A Hiraiwa, T Erabi - Bulletin of the Chemical …, 1992 - journal.csj.jp
… The dimethyltin by-product was obtained either as dimethyltin oxide or as dimethyltin sulfide. … The acidic aqueous filtrate afforded white precipitates of dimethyltin oxide …
Number of citations: 18 www.journal.csj.jp
MA Choudhary, M Mazhar, S Ali… - Metal-Based …, 2002 - downloads.hindawi.com
… CH3 and H, have been synthesized by the reaction of dimethyltin oxide with germanium substituted propionic acid in 1:2 molar ratio in toluene. The H20 formed was removed …
Number of citations: 27 downloads.hindawi.com
N Singh, N Srivastav, R Singh, V Kaur… - New Journal of …, 2018 - pubs.rsc.org
… (1/6-em)] 1 mixture of dimethyltin oxide (C 2 H 6 OSn) and … , N 4.13; and the mixture of dimethyltin oxide (C 2 H 6 OSn) … , this product contains dimethyltin oxide as impurity and we …
Number of citations: 18 pubs.rsc.org
EG Rochow, D Seyferth… - Journal of the American …, 1953 - ACS Publications
… fluoride on an alcoholic solution of dimethyltin dibromide,3 the addition of hydrogen sulfide to an acid solution of dimethyltin diiodide4 and the action of acids on dimethyltin oxide.6 The …
Number of citations: 40 pubs.acs.org

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